Cas no 87838-97-9 (7H-Furo[3,2-g][1]benzopyran-7-one,9-[[4-(2,5-dihydro-4-methyl-5-oxo-2-furanyl)-3-methyl-2-buten-1-yl]oxy]-, (+)-)
![7H-Furo[3,2-g][1]benzopyran-7-one,9-[[4-(2,5-dihydro-4-methyl-5-oxo-2-furanyl)-3-methyl-2-buten-1-yl]oxy]-, (+)- structure](https://it.kuujia.com/scimg/cas/87838-97-9x500.png)
87838-97-9 structure
Nome del prodotto:7H-Furo[3,2-g][1]benzopyran-7-one,9-[[4-(2,5-dihydro-4-methyl-5-oxo-2-furanyl)-3-methyl-2-buten-1-yl]oxy]-, (+)-
7H-Furo[3,2-g][1]benzopyran-7-one,9-[[4-(2,5-dihydro-4-methyl-5-oxo-2-furanyl)-3-methyl-2-buten-1-yl]oxy]-, (+)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Furo[3,2-g][1]benzopyran-7-one,9-[[4-(2,5-dihydro-4-methyl-5-oxo-2-furanyl)-3-methyl-2-buten-1-yl]oxy]-, (+)-
- 9-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]furo[3,2-g]chromen-7-one
- dehydroindicolactone
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[[(2E)-4-(2,5-dihydro-4-methyl-5-oxo-2-furanyl)-3-methyl-2-buten-1-yl]oxy]-, (+)-
- Wampetin
- 87838-97-9
- AKOS040734167
- Clausenacoumarine
- MEGxp0_001207
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((4-(2,5-dihydro-4-methyl-5-oxo-2-furanyl)-3-methyl-2-butenyl)oxy)-, (+)-
- SCHEMBL19346055
-
- Inchi: 1S/C21H18O6/c1-12(9-16-10-13(2)21(23)26-16)5-7-25-20-18-15(6-8-24-18)11-14-3-4-17(22)27-19(14)20/h3-6,8,10-11,16H,7,9H2,1-2H3/b12-5+
- Chiave InChI: XVVBVBKVMMNZHB-LFYBBSHMSA-N
- Sorrisi: C1(=O)OC2=C(OC/C=C(\C)/CC3C=C(C)C(=O)O3)C3OC=CC=3C=C2C=C1
Proprietà calcolate
- Massa esatta: 366.110338
- Massa monoisotopica: 366.110338
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 706
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 75
Proprietà sperimentali
- Densità: 1.303
- Punto di ebollizione: 612.6°C at 760 mmHg
- Punto di infiammabilità: 324.3°C
- Indice di rifrazione: 1.61
7H-Furo[3,2-g][1]benzopyran-7-one,9-[[4-(2,5-dihydro-4-methyl-5-oxo-2-furanyl)-3-methyl-2-buten-1-yl]oxy]-, (+)- Letteratura correlata
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
87838-97-9 (7H-Furo[3,2-g][1]benzopyran-7-one,9-[[4-(2,5-dihydro-4-methyl-5-oxo-2-furanyl)-3-methyl-2-buten-1-yl]oxy]-, (+)-) Prodotti correlati
- 1342133-04-3(Tert-butyl 4-methylpiperidine-4-carboxylate)
- 1250359-45-5({1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol)
- 2640821-67-4(5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole-4-thiol)
- 162549-35-1(3-(3,5-Difluorophenyl)pentanedioic acid)
- 97728-73-9(1-(4-Bromophenyl)-2-methoxyethanone)
- 612532-15-7(Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)
- 2228410-53-3(1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid)
- 1932767-09-3((1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol)
- 143101-63-7(3-ethoxy-1-(pyridin-3-yl)prop-2-en-1-one)
- 1261971-19-0(5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
